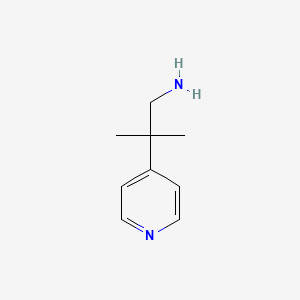

2-(2-甲氧基-4-甲基-phenoxy)-乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

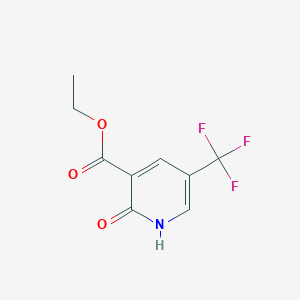

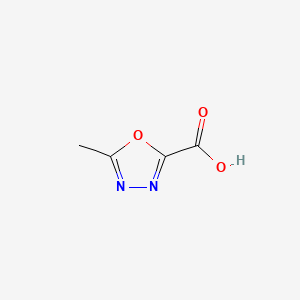

2-(2-Methoxy-4-methyl-phenoxy)-ethylamine is a compound that can be associated with the broader class of phenoxy ethylamine derivatives. These compounds are of interest due to their structural similarities to various biologically active molecules, including beta-blockers and monoamine oxidase inhibitors (MAOIs). The molecular structure of such compounds often includes a phenoxy group attached to an ethylamine moiety, which can be modified to alter their physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of compounds related to 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine can involve multiple steps, including the formation of intermediate products that are further reacted to achieve the desired final structure. For instance, the synthesis of ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives involves the reaction between methylamine, methoxybenzaldehyde, and diethylphosphite in the presence of FeCl3 . Similarly, the synthesis of related beta-blocker structures and their derivatives often requires careful selection of starting materials and reaction conditions to ensure the formation of the correct isomer and to maintain the integrity of sensitive functional groups .

Molecular Structure Analysis

The molecular structure of phenoxy ethylamine derivatives is crucial for their biological activity. Studies involving X-ray crystallography and quantum chemical computational methods have been used to characterize the structure of related compounds. For example, the structure of (E)-2-{[2-(hydroxymethyl) phenylimino]methyl}-5-methoxyphenol was characterized using X-ray single crystal diffraction, revealing the coexistence of enol–imine and keto–amine tautomeric forms . These structural analyses are essential for understanding the conformational preferences and potential interactions of these molecules with biological targets.

Chemical Reactions Analysis

The reactivity of 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine derivatives can be influenced by the presence of various substituents on the phenyl ring and the ethylamine chain. For instance, the introduction of methyl groups can lead to the formation of selective inhibitors of monoamine oxidases, as seen in the synthesis of α- and β-methyl derivatives of 2-[(5-methoxy-1-methyl)indol-2-yl]ethylamine . The chemical reactions involving these compounds are often tailored to produce molecules with specific inhibitory properties against targeted enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxy ethylamine derivatives are determined by their molecular structure. Spectroscopic techniques such as FT-IR, NMR, and UV-vis are commonly used to characterize these properties. For example, the spectroscopic study of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol provided insights into its electronic structure and confirmed its crystal structure . Additionally, the corrosion inhibition efficiency of ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives has been investigated, demonstrating the practical applications of these compounds beyond their biological activity .

科学研究应用

1. 结构研究和分子构象

与2-(2-甲氧基-4-甲基-phenoxy)-乙胺类似化合物的研究集中在理解它们的分子构象和结构上。例如,对2-phenoxy乙胺及其水合物复合物以及3-phenoxy丙醇胺的研究采用了谐振双光子电离和红外离子偶极光谱技术,结合从头算计算。这些研究提供了关于这些分子侧链中氢键合和柔性的见解,这对理解2-(2-甲氧基-4-甲基-phenoxy)-乙胺可能是相关的(Macleod & Simons, 2004)。

2. 电子和自旋密度效应

另一个研究方面关注相关化合物中的电子和自旋密度效应。对与2-(2-甲氧基-4-甲基-phenoxy)-乙胺结构相似的4-烷氧基-2,3,5,6-四甲基苯酚衍生自由基的ESR研究提供了有关这些自由基构象方面以及立体和自旋密度效应影响的宝贵见解(Ondercin et al., 1976)。

3. 与生物分子的相互作用

对与2-(2-甲氧基-4-甲基-phenoxy)-乙胺结构相关的化合物的研究还用于了解它们与生物分子(如牛血清白蛋白)的相互作用。荧光光谱研究有助于理解结合常数和猝灭方式,这对生物化学和药理学应用至关重要(Ghosh, Rathi & Arora, 2016)。

4. 合成和官能化

类似于2-(2-甲氧基-4-甲基-phenoxy)-乙胺的化合物的合成和官能化一直是一个重要的研究领域。这包括合成对映纯衍生物以用于各种应用,为类似化合物的合成提供了一个框架(Martelli, Orena & Rinaldi, 2011)。

5. 抗癌和抗菌活性

研究还致力于评估与2-(2-甲氧基-4-甲基-phenoxy)-乙胺结构相似的化合物的潜在抗癌和抗菌活性。例如,从香草醛和对甲氨基苯甲醛合成的席夫碱化合物的研究评估了它们的稳定性和抗癌活性,为这些化合物的潜在治疗应用提供了见解(Sukria et al., 2020)。

属性

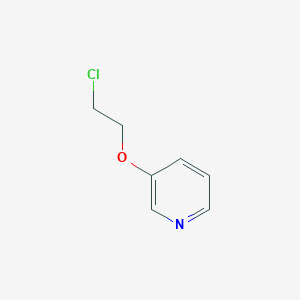

IUPAC Name |

2-(2-methoxy-4-methylphenoxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8-3-4-9(13-6-5-11)10(7-8)12-2/h3-4,7H,5-6,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTUZUDWNUDJGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCN)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Ethoxybenzo[d]thiazole](/img/structure/B1320275.png)

![Ethyl 5-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1320290.png)